

An In-depth Technical Guide to 2-Bromo-4-tert-butyl-1-methoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-1-methoxybenzene

Cat. No.: B1280562

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IUPAC Name: **2-Bromo-4-tert-butyl-1-methoxybenzene** Synonyms: 2-Bromo-4-tert-butylanisole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-bromo-4-tert-butyl-1-methoxybenzene**, a substituted anisole derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental approaches.

Chemical and Physical Properties

2-Bromo-4-tert-butyl-1-methoxybenzene is a halogenated aromatic ether. Its structure combines a benzene ring with a bromo, a tert-butyl, and a methoxy substituent, which collectively influence its chemical reactivity and physical properties. While exhaustive experimental data is not available, key computed properties are summarized below.

Property	Value	Source
Molecular Formula	$C_{11}H_{15}BrO$	PubChem[1]
Molecular Weight	243.14 g/mol	PubChem[1]
CAS Number	41280-65-3	PubChem[1]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Boiling Point	Not specified	-
Melting Point	Not specified	-
Density	Not specified	-
Solubility	Expected to be soluble in common organic solvents and insoluble in water.	Inferred

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of **2-bromo-4-tert-butyl-1-methoxybenzene** is the electrophilic bromination of 4-tert-butylanisole. The methoxy group is an activating ortho-, para-director, and since the para position is blocked by the bulky tert-butyl group, the bromination is expected to occur predominantly at the ortho position.

General Experimental Protocol for Bromination of 4-tert-butylanisole

This protocol is adapted from established procedures for the bromination of activated aromatic compounds.

Materials:

- 4-tert-butylanisole
- N-Bromosuccinimide (NBS) or Bromine (Br_2)

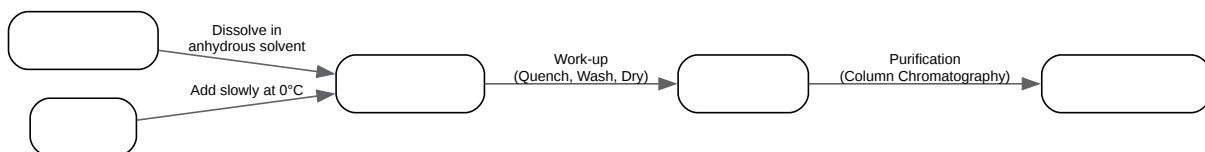
- Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetic acid)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Dropping funnel (if using liquid bromine)
- Ice bath
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Dissolve 4-tert-butylanisole (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution. If using liquid bromine, add it dropwise via a dropping funnel.
- Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **2-bromo-4-tert-butyl-1-methoxybenzene**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **2-bromo-4-tert-butyl-1-methoxybenzene**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-bromo-4-tert-butyl-1-methoxybenzene** is not readily available in the surveyed literature. However, based on the analysis of structurally similar compounds, the expected spectral features are outlined below.

¹H NMR Spectroscopy (Predicted)

- tert-Butyl protons: A singlet around δ 1.3 ppm (integrating to 9H).
- Methoxy protons: A singlet around δ 3.8 ppm (integrating to 3H).

- Aromatic protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, each integrating to 1H.

¹³C NMR Spectroscopy (Predicted)

- tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons.
- Methoxy carbon: A signal around δ 55-60 ppm.
- Aromatic carbons: Six signals are expected, with the carbon bearing the bromine atom shifted downfield and the carbons bearing the methoxy and tert-butyl groups also showing characteristic shifts.

IR Spectroscopy (Predicted)

- C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm^{-1} .
- C-O stretching (ether): A strong absorption band around 1250 cm^{-1} .
- C-Br stretching: A band in the fingerprint region, typically below 600 cm^{-1} .
- Aromatic C=C stretching: Peaks in the 1450-1600 cm^{-1} region.

Biological Activity and Potential Applications

While specific biological activity data for **2-bromo-4-tert-butyl-1-methoxybenzene** is scarce, the structural motifs present suggest potential areas for investigation in drug discovery and agrochemical research.

Substituted anisoles and brominated aromatic compounds are known to exhibit a range of biological activities. For instance, the presence of a methoxy group on a benzene ring is a common feature in many pharmacologically active molecules. The tert-butyl group can enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding, and it

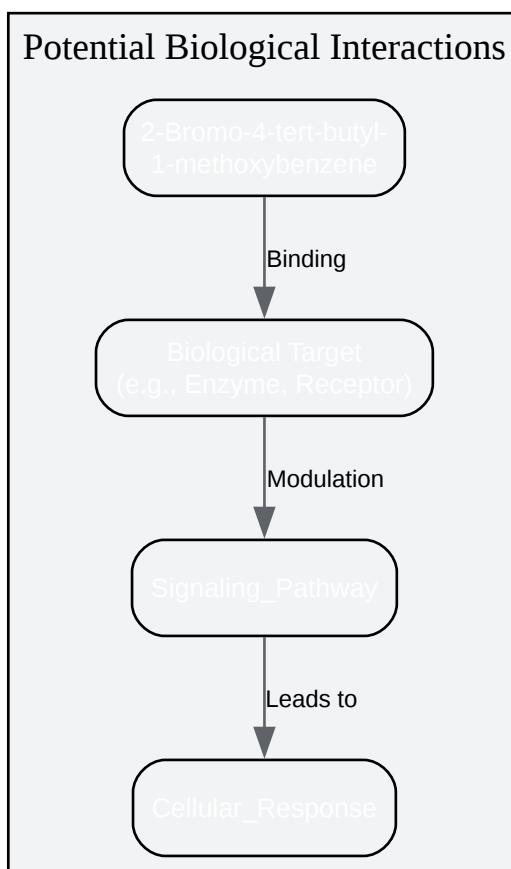
also serves as a synthetic handle for further molecular elaboration through cross-coupling reactions.

Potential Signaling Pathway Involvement

Given the lack of direct experimental evidence, any discussion of signaling pathway involvement is speculative. However, based on the activities of other phenolic and anisolic compounds, potential (but unverified) areas of investigation could include pathways related to:

- **Antioxidant and Anti-inflammatory Pathways:** Phenolic precursors to anisoles are known to be antioxidants. While the methylation of the hydroxyl group reduces this activity, related compounds can still modulate inflammatory pathways.
- **Enzyme Inhibition:** The overall structure could serve as a scaffold for designing inhibitors for various enzymes, where the substituents can be modified to optimize binding.

Hypothetical Interaction Diagram:



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Caption: Potential interaction of the compound with biological systems.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-bromo-4-tert-butyl-1-methoxybenzene** is associated with the following hazards[1]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-4-tert-butyl-1-methoxybenzene is a chemical intermediate with potential for use in the synthesis of more complex molecules in the fields of pharmaceuticals and materials science. While detailed experimental data on its properties and biological activity are not widely published, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is necessary to fully characterize this molecule and explore its potential applications.

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References

- 1. 2-Bromo-4-tert-butyl-1-methoxybenzene | C11H15BrO | CID 12657723 - PubChem
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